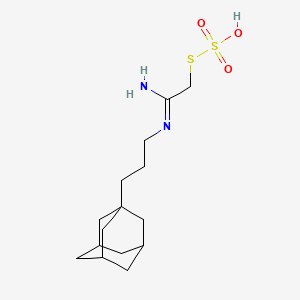
Cyclohexanecarboxylic acid, diphenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, diphenylmethyl ester is an organic compound that belongs to the class of esters It is derived from cyclohexanecarboxylic acid and diphenylmethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, diphenylmethyl ester typically involves the esterification of cyclohexanecarboxylic acid with diphenylmethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Cyclohexanecarboxylic acid+DiphenylmethanolAcid catalystCyclohexanecarboxylic acid, diphenylmethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, diphenylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclohexanecarboxylic acid and diphenylmethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and diphenylmethanol.
Reduction: Cyclohexanemethanol and diphenylmethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, diphenylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme-catalyzed ester hydrolysis and esterification reactions.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of cyclohexanecarboxylic acid, diphenylmethyl ester primarily involves its interaction with enzymes and other biological molecules. The ester group can be hydrolyzed by esterases, leading to the release of cyclohexanecarboxylic acid and diphenylmethanol. These products can then participate in various metabolic pathways, exerting their effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanecarboxylic acid, benzyl ester
- Cyclohexanecarboxylic acid, phenylmethyl ester
- Cyclohexanecarboxylic acid, methyl ester
Uniqueness
Cyclohexanecarboxylic acid, diphenylmethyl ester is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
39868-88-7 |
|---|---|
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
benzhydryl cyclohexanecarboxylate |
InChI |
InChI=1S/C20H22O2/c21-20(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18-19H,3,8-9,14-15H2 |
Clave InChI |
HSZGCPVDLXEEMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


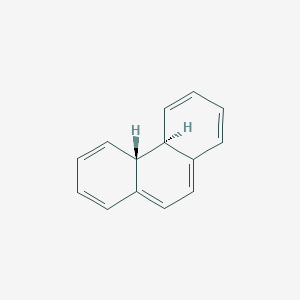

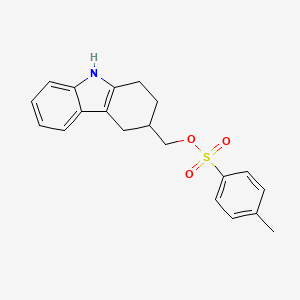
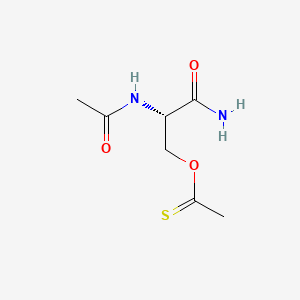

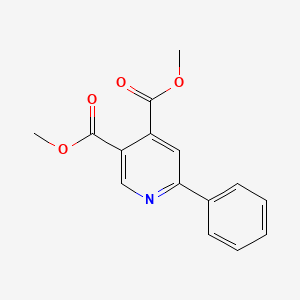
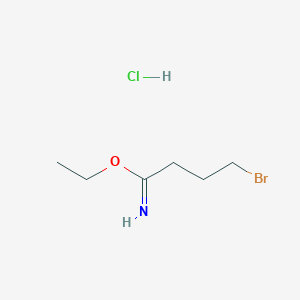
![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)


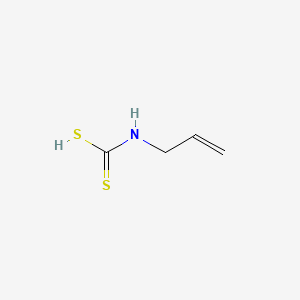
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)

